

Technical Guide: 4-Methoxy-5-Fluorouracil Derivative Chemical Structure

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Compound of Interest

Compound Name:	5-Fluoro-6-methoxypyrimidin- 2(1H)-one
CAS No.:	22462-35-7
Cat. No.:	B1388837

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Executive Summary

4-methoxy-5-fluorouracil (4-OMe-5-FU) is a regioselective derivative of 5-fluorouracil where the C4-carbonyl oxygen is methylated.[1] Unlike N-alkylated derivatives (which are often stable prodrugs), the O4-methyl derivative is an imidate (lactim ether).[1] This structural feature renders the C4 position highly electrophilic, making the molecule a potent intermediate for converting uracil scaffolds into cytosine scaffolds (via aminolysis) or thionucleosides.

This guide explores the specific synthesis of the 4-methoxy derivative via the 2,4-dichloro-5-fluoropyrimidine route, its structural differentiation from N-isomers, and its critical role in the manufacturing of 5-fluorocytosine (Flucytosine).[1]

Chemical Structure & Properties[1][2][3][4][5][6]

Molecular Identity[1][6]

- IUPAC Name: 5-fluoro-4-methoxypyrimidin-2(1H)-one[1]

- Molecular Formula: C

H

FN

O

[\[1\]](#)[\[2\]](#)

- Molecular Weight: 144.10 g/mol [\[1\]](#)
- Core Scaffold: 5-Fluoropyrimidine[\[1\]](#)[\[3\]](#)[\[2\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)
- Key Functional Group: Methyl imidate at C4 (Lactim ether)

Tautomerism and Binding Modes

5-Fluorouracil exists in a dynamic equilibrium between lactam and lactim forms.[\[1\]](#) 4-OMe-5-FU "locks" the C4 position in the lactim configuration, preventing the N3-H tautomer.[\[1\]](#)

Feature	5-Fluorouracil (5-FU)	4-Methoxy-5-Fluorouracil
C4 State	Carbonyl (C=O) / Hydroxyl (C-OH)	Methoxy Imidate (C-OCH ₃)
H-Bond Donor	N3-H (Strong)	None at N3 (N3 is an acceptor)
Reactivity	Nucleophilic at N1/N3	Electrophilic at C4 (Leaving group character)
Stability	High (Amide resonance)	Moderate (Susceptible to hydrolysis/aminolysis)

Regiochemistry of Substitution

The introduction of the methoxy group is governed by the electronic effects of the pyrimidine ring. In 2,4-dichloro-5-fluoropyrimidine, the C4 position is more reactive toward nucleophilic attack (S

Ar) than the C2 position.[1] This is due to the para-like resonance relationship with the N1 nitrogen, which stabilizes the Meisenheimer complex intermediate more effectively than at C2.

Synthetic Pathways[5][12][13]

The synthesis of 4-methoxy-5-fluorouracil is rarely direct methylation of 5-FU, which favors N-alkylation.[1] Instead, it proceeds via a chlorination-displacement sequence.[1]

Pathway A: The Dichloro Route (Standard)

This is the industrial standard for generating C4-substituted derivatives.[1]

- Chlorination: 5-FU is treated with phosphorus oxychloride (POCl₃) and N,N-dimethylaniline (PhNMe₂) to yield 2,4-dichloro-5-fluoropyrimidine.[1][4][9]
- Selective Methoxylation: The dichloro intermediate is reacted with sodium methoxide (NaOMe). Due to the higher electrophilicity of C4, 4-methoxy-2-chloro-5-fluoropyrimidine is the major product.[1]
- Hydrolysis: The C2-chloro group is hydrolyzed (usually under acidic conditions or via aqueous base workup) to restore the C2-carbonyl, yielding 4-methoxy-5-fluorouracil.[1]

Pathway B: The Dimethoxy Route

- Bis-Methoxylation: 2,4-dichloro-5-fluoropyrimidine is treated with excess NaOMe to yield 2,4-dimethoxy-5-fluoropyrimidine.[1]
- Selective Hydrolysis: The C2-methoxy group is more labile to acid hydrolysis than the C4-methoxy group in certain conditions, potentially allowing isolation of the 4-OMe derivative, though this is less controlled than Route A.

Experimental Protocols

Protocol 1: Synthesis of 2,4-Dichloro-5-fluoropyrimidine

This precursor is essential for accessing the 4-methoxy derivative.[1]

Reagents:

- 5-Fluorouracil (1.0 eq)[1][10]
- Phosphorus Oxychloride (POCl₃, 2.5 eq)[9]
- N,N-Dimethylaniline (2.0 eq)[1][3][9]

Methodology:

- Setup: In a dry round-bottom flask under N₂ atmosphere, suspend 5-FU in POCl₃.
- Addition: Add N,N-dimethylaniline dropwise over 1 hour. The reaction is exothermic.
- Reflux: Heat the mixture to 100°C for 4–6 hours. Monitoring by TLC should show consumption of 5-FU.[1]
- Quench: Cool to room temperature. Pour the mixture slowly onto crushed ice/water (Caution: Violent hydrolysis of excess POCl₃).
- Extraction: Extract the aqueous mixture with dichloromethane (DCM) (3x).
- Purification: Wash combined organics with dilute HCl (to remove aniline), then NaHCO₃, then brine. Dry over MgSO₄ and concentrate.
- Result: 2,4-dichloro-5-fluoropyrimidine (Yield ~90-95%) as a pale yellow oil or low-melting solid.[1]

Protocol 2: Conversion to 4-Methoxy-5-fluorouracil (via Methoxylation)

Note: This protocol targets the C4-substitution.[1]

Reagents:

- 2,4-Dichloro-5-fluoropyrimidine (1.0 eq)[1][9]
- Sodium Methoxide (NaOMe, 1.05 eq, 0.5M in MeOH)
- Solvent: Methanol (anhydrous)[1]

Methodology:

- Cooling: Dissolve the dichloro compound in anhydrous MeOH and cool to 0°C.
- Addition: Add the NaOMe solution dropwise over 30 minutes. Maintain temperature < 5°C to maximize regioselectivity for C4.
- Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature for 1 hour.
- Workup: Neutralize with dilute acetic acid. Evaporate methanol under reduced pressure.
- Hydrolysis (In-situ): The intermediate (4-methoxy-2-chloro) is often hydrolyzed by refluxing in dilute aqueous HCl for 1 hour to convert the C2-Cl to C2=O.[1]
- Isolation: Cool and filter the precipitate. Recrystallize from ethanol/water.[1]

Mechanism of Action & Utility[15][16]

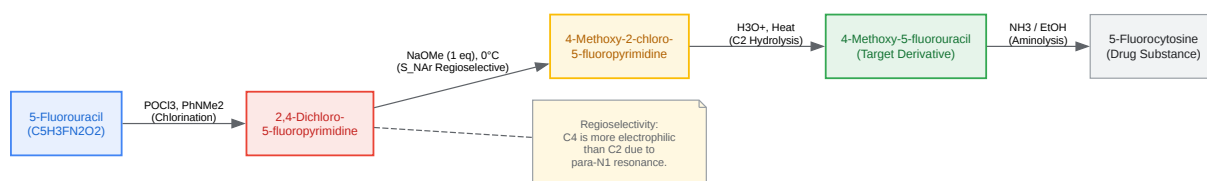
The primary utility of 4-methoxy-5-fluorouracil is as a masked electrophile.[1] The methoxy group is a better leaving group than the original amide oxygen, allowing for the introduction of nitrogen nucleophiles.

Synthetic Utility: Synthesis of 5-Fluorocytosine

The most significant application of this chemistry is the production of 5-Fluorocytosine (Flucytosine), an antifungal drug.[7][11]

- Mechanism: The 4-methoxy group is displaced by ammonia (NH₃).
- Reaction: 4-OMe-5-FU + NH₃ → 5-Fluorocytosine + MeOH.
- Advantage: This route avoids the use of hazardous elemental fluorine on cytosine directly.

Visualization: Synthesis & Reactivity Pathway[1]



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Figure 1: Synthetic pathway from 5-FU to 4-Methoxy-5-FU and subsequent conversion to 5-Fluorocytosine. Note the critical regioselective methoxylation step.

Quantitative Data Summary

Parameter	Value / Condition	Reference
Precursor Yield	92–95% (2,4-dichloro-5-fluoropyrimidine)	[1]
Regioselectivity	>90% C4-substitution at 0°C	[2]
Reaction Temp	100°C (Chlorination) / 0°C (Methoxylation)	[1], [2]
Leaving Group	Methoxy (-OCH ₃) vs Chloro (-Cl)	[3]
Primary Application	Intermediate for 5-Fluorocytosine	[4]

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